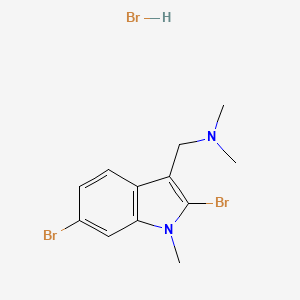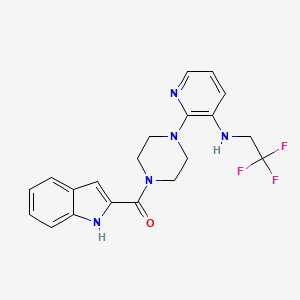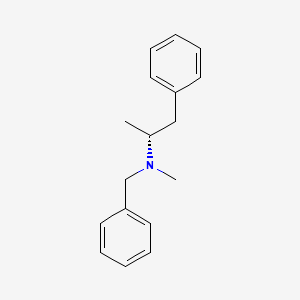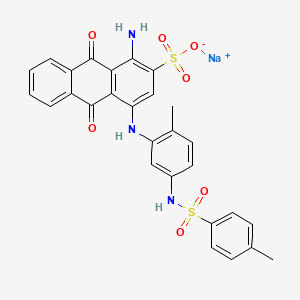
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate is a complex organic compound with the molecular formula C28H22N3NaO7S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate typically involves multiple steps, starting from anthraquinone derivatives. The process includes sulfonation, amination, and coupling reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or acids/bases.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The mechanism of action of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate involves its interaction with cellular components, leading to various biological effects. It targets specific molecular pathways, including those involved in oxidative stress and inflammation. The compound’s ability to intercalate with DNA and inhibit certain enzymes is also under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-amino-4-(phenylamino)anthraquinone: Another anthraquinone derivative with similar dye properties.
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)-9,10-dioxo-, monosodium salt: A closely related compound with slight structural variations.
Uniqueness
Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate stands out due to its specific sulfonylamino and methylphenyl substitutions, which enhance its solubility and color properties, making it highly valuable in industrial applications .
Propriétés
Numéro CAS |
84057-97-6 |
|---|---|
Formule moléculaire |
C28H22N3NaO7S2 |
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
sodium;1-amino-4-[2-methyl-5-[(4-methylphenyl)sulfonylamino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H23N3O7S2.Na/c1-15-7-11-18(12-8-15)39(34,35)31-17-10-9-16(2)21(13-17)30-22-14-23(40(36,37)38)26(29)25-24(22)27(32)19-5-3-4-6-20(19)28(25)33;/h3-14,30-31H,29H2,1-2H3,(H,36,37,38);/q;+1/p-1 |
Clé InChI |
HUVRATWEFXEASA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)



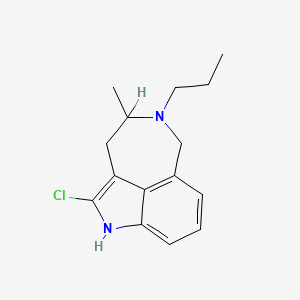
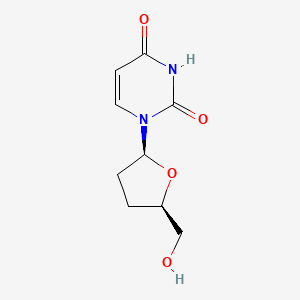
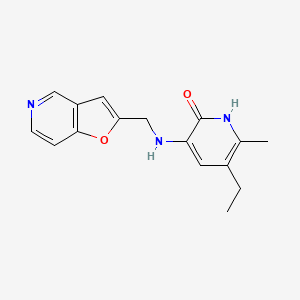
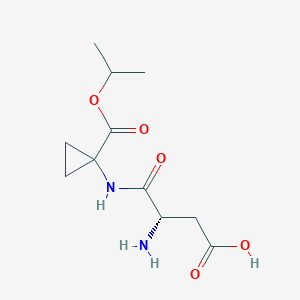
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12787427.png)
